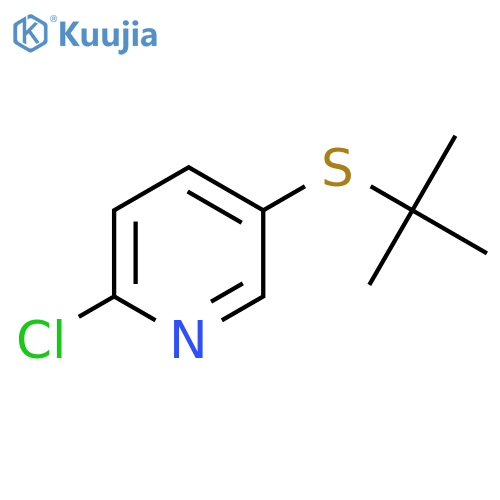Cas no 1355218-66-4 (5-(Tert-butylsulfanyl)-2-chloropyridine)

5-(Tert-butylsulfanyl)-2-chloropyridine 化学的及び物理的性質
名前と識別子
-
- 1355218-66-4
- 5-(tert-butylsulfanyl)-2-chloropyridine
- EN300-7885857
- 5-(Tert-butylsulfanyl)-2-chloropyridine
-
- インチ: 1S/C9H12ClNS/c1-9(2,3)12-7-4-5-8(10)11-6-7/h4-6H,1-3H3
- InChIKey: FFPHFFOKFJZYQN-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=C(C=N1)SC(C)(C)C
計算された属性
- せいみつぶんしりょう: 201.0378983g/mol
- どういたいしつりょう: 201.0378983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 144
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 38.2Ų
5-(Tert-butylsulfanyl)-2-chloropyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7885857-0.1g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 0.1g |
$867.0 | 2025-03-21 | |
| Enamine | EN300-7885857-1.0g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 1.0g |
$986.0 | 2025-03-21 | |
| Enamine | EN300-7885857-2.5g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 2.5g |
$1931.0 | 2025-03-21 | |
| Enamine | EN300-7885857-0.05g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 0.05g |
$827.0 | 2025-03-21 | |
| Enamine | EN300-7885857-10.0g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 10.0g |
$4236.0 | 2025-03-21 | |
| Enamine | EN300-7885857-5.0g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 5.0g |
$2858.0 | 2025-03-21 | |
| Enamine | EN300-7885857-0.25g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 0.25g |
$906.0 | 2025-03-21 | |
| Enamine | EN300-7885857-0.5g |
5-(tert-butylsulfanyl)-2-chloropyridine |
1355218-66-4 | 95.0% | 0.5g |
$946.0 | 2025-03-21 |
5-(Tert-butylsulfanyl)-2-chloropyridine 関連文献
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
2. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
5-(Tert-butylsulfanyl)-2-chloropyridineに関する追加情報
Introduction to 5-(Tert-butylsulfanyl)-2-chloropyridine (CAS No. 1355218-66-4)
5-(Tert-butylsulfanyl)-2-chloropyridine, with the CAS number 1355218-66-4, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyridines, which are six-membered heterocyclic aromatic compounds containing one nitrogen atom. The unique substitution pattern of 5-(Tert-butylsulfanyl)-2-chloropyridine makes it an intriguing molecule for various applications, particularly in the development of novel drugs and agrochemicals.
The chemical structure of 5-(Tert-butylsulfanyl)-2-chloropyridine features a tert-butylsulfanyl group at the 5-position and a chlorine atom at the 2-position of the pyridine ring. This specific arrangement imparts unique chemical and physical properties to the compound, making it an attractive candidate for further investigation. The tert-butylsulfanyl group is known for its electron-donating properties, which can influence the reactivity and stability of the molecule. The chlorine atom, on the other hand, can participate in various chemical reactions, such as nucleophilic substitution and electrophilic aromatic substitution.
In recent years, 5-(Tert-butylsulfanyl)-2-chloropyridine has been extensively studied for its potential applications in medicinal chemistry. One of the key areas of interest is its use as an intermediate in the synthesis of biologically active compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of 5-(Tert-butylsulfanyl)-2-chloropyridine in the development of novel anti-inflammatory agents. The researchers found that derivatives of this compound exhibited potent anti-inflammatory activity, making them promising candidates for further drug development.
Beyond its medicinal applications, 5-(Tert-butylsulfanyl)-2-chloropyridine has also shown promise in agrochemical research. A recent study in Pesticide Biochemistry and Physiology explored the use of this compound as a precursor for developing new herbicides and fungicides. The unique combination of electron-donating and electron-withdrawing groups in the molecule makes it suitable for designing compounds with enhanced biological activity and reduced environmental impact.
The synthesis of 5-(Tert-butylsulfanyl)-2-chloropyridine has been well-documented in the literature. One common method involves the reaction of 2-chloropyridine with tert-butyl mercaptan in the presence of a base such as potassium carbonate. This reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, resulting in the formation of the desired product with high yield and purity. The synthetic route is straightforward and can be easily scaled up for industrial production.
In terms of physical properties, 5-(Tert-butylsulfanyl)-2-chloropyridine is a solid at room temperature with a melting point ranging from 70 to 73°C. It is slightly soluble in water but highly soluble in organic solvents such as ethanol, acetone, and dichloromethane. These solubility characteristics make it easy to handle and process in various chemical reactions.
The safety profile of 5-(Tert-butylsulfanyl)-2-chloropyridine is an important consideration for its practical applications. According to safety data sheets (SDS), this compound should be handled with care to avoid inhalation, ingestion, or skin contact. Proper personal protective equipment (PPE) such as gloves, goggles, and a lab coat should be worn when working with this compound. Additionally, it should be stored in a cool, dry place away from incompatible materials.
In conclusion, 5-(Tert-butylsulfanyl)-2-chloropyridine (CAS No. 1355218-66-4) is a valuable compound with a wide range of potential applications in medicinal chemistry and agrochemical research. Its unique chemical structure and favorable physical properties make it an attractive candidate for further investigation and development. As research continues to advance, it is likely that new uses and derivatives of this compound will be discovered, further expanding its utility in various fields.
1355218-66-4 (5-(Tert-butylsulfanyl)-2-chloropyridine) 関連製品
- 87976-71-4(Propanoic-1-13C acid,2-oxo-, sodium salt (1:1))
- 1796971-43-1(N-(4-bromo-3-methylphenyl)-3-(pyridin-2-yloxy)benzamide)
- 2649071-87-2(1-(2-isocyanatoethyl)-3,5-dimethylbenzene)
- 1110953-84-8(2-(4-Morpholinyl)-2-oxo-1-phenylethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate)
- 1415719-21-9(Methyl 2-(4-acetylphenoxy)isonicotinate)
- 412019-00-2(Ethyl 2-(4,4-dimethyl-2-oxocyclohexyl)-2-oxoacetate)
- 2229460-85-7(tert-butyl N-3-amino-2-methyl-2-(4-methylpyridin-2-yl)propylcarbamate)
- 1427452-99-0(methyl 4-amino-2-chloro-3-methoxybenzoate)
- 2877703-26-7(N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
- 2763780-04-5(3-[(5-Azidopentyl)oxy]aniline)